1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
Description
1-{3-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a fluorinated pyrrole-2,5-dione derivative characterized by a heptafluoropropyl sulfanyl substituent on the phenyl ring.
Properties
IUPAC Name |
1-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F7NO2S/c14-11(15,12(16,17)18)13(19,20)24-8-3-1-2-7(6-8)21-9(22)4-5-10(21)23/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNLOLJBIPDVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)N2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a novel pyrrole derivative that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including anti-inflammatory and antibacterial properties, as well as its structural characteristics.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a heptafluoropropyl group attached to a phenyl ring and a pyrrole-2,5-dione moiety. The presence of fluorinated groups often enhances lipophilicity and biological activity.
Structural Formula
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anti-inflammatory properties. A study involving N3-substituted amidrazones demonstrated that these compounds inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharide (LPS) .
Table 1: Anti-inflammatory Activity of Pyrrole Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| 2a | 85 | 100 |
| 2b | 77 | 100 |
| 2c | 39 | 50 |
| Ibuprofen | 18 | 50 |
2. Antibacterial Activity
The antibacterial efficacy of the compound was assessed against various bacterial strains using the broth microdilution method. The results indicated that the compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Toxicity Studies
Toxicity assessments revealed that at lower concentrations (10 µg/mL to 50 µg/mL), the compounds did not induce significant apoptosis or necrosis in PBMCs. However, at higher concentrations (100 µg/mL), some derivatives showed reduced viability .
Case Study: Inhibition of Cytokine Production
In a controlled laboratory setting, PBMCs were treated with various concentrations of the compound to evaluate its effect on cytokine production. The strongest inhibition was observed at higher concentrations, suggesting a dose-dependent response.
Case Study: Antibacterial Efficacy
A comparative study was conducted to assess the antibacterial properties of the compound against standard antibiotics. The results indicated that while the compound had considerable activity against certain strains, it was less effective than conventional antibiotics like penicillin against specific Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione with structurally analogous pyrrole-2,5-dione derivatives. Key differences in substituents, molecular weight, and inferred properties are highlighted:
Key Observations:
- Fluorination Impact: The heptafluoropropyl group in the target compound significantly increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., 1-(3-methylphenyl) derivative). This aligns with known fluorination effects on metabolic stability and membrane permeability .
- Sulfanyl vs.
- Bioactivity Potential: Derivatives with polar groups (e.g., dihydroxypropylamino in ) are more likely to exhibit solubility-driven bioactivity, while the target compound’s fluorinated structure may favor applications requiring thermal resistance or surface-modification properties .
Research Findings and Structural Insights
- Substituent Effects : The electron-withdrawing nature of the heptafluoropropyl group likely stabilizes the pyrrole-2,5-dione core against nucleophilic attack compared to electron-donating substituents (e.g., methyl in ) .
- Safety Considerations : The target compound’s fluorinated and sulfanyl groups may necessitate specialized handling (e.g., ventilation for volatile byproducts), contrasting with simpler analogs like 1-(4-fluorophenyl)pyrrole-2,5-dione .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
